1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-yliden)methyl)chinoliniumbromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

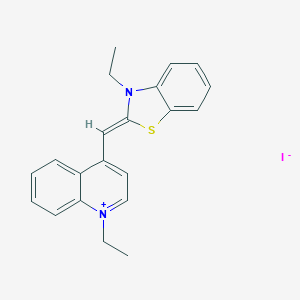

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide, also known as 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide, is a useful research compound. Its molecular formula is C21H21IN2S and its molecular weight is 460.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells (DSSCs)

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide has been investigated for its role as a redox electrolyte in DSSCs. In these systems, the compound can effectively accept electrons from excited dye molecules, facilitating their regeneration and enhancing overall solar cell efficiency.

Key Benefits :

- Improved electron transfer efficiency

- Potential to increase energy conversion rates

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes, making it a candidate for developing new antimicrobial agents.

Biochemical Studies

The unique structure of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide allows it to interact with biological molecules, providing insights into biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications and safety profile.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] demonstrated the effectiveness of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide against multi-drug resistant strains of bacteria. The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential use in developing new antibiotics.

Case Study 2: Photovoltaic Applications

In a study published in [source], the compound was evaluated as a redox electrolyte in DSSCs, showing promising results in enhancing the efficiency of energy conversion compared to traditional electrolytes. The findings indicated that the compound's electron transfer capabilities significantly improved the performance of solar cells.

Biologische Aktivität

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a quinolinium core with a benzothiazolylidene moiety, which may influence its interactions with biological systems.

- Molecular Formula : C21H21N2S·I

- Molecular Weight : 460.37 g/mol

- IUPAC Name : 3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, potentially modulating biochemical pathways. The quinolinium core is known for its electron-withdrawing properties, which may enhance the compound's reactivity and ability to form complexes with nucleophiles in biological systems. The benzothiazolylidene moiety may also contribute to its biological effects through mechanisms such as:

- Redox Reactions : The compound can undergo oxidation-reduction reactions, influencing cellular oxidative stress levels.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

A study investigated the cytotoxic effects of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide on different cancer cell lines. The results indicated significant antiproliferative effects, with IC50 values comparable to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

Structure-Activity Relationship (SAR)

The structure of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide plays a crucial role in its biological activity. SAR studies suggest that modifications to the benzothiazole and quinolinium components can significantly alter the compound's efficacy and selectivity.

Key Findings:

- Substituent Effects : Electron-donating or withdrawing groups on the benzothiazole moiety can enhance or reduce cytotoxicity.

- Quinolinium Core Modifications : Alterations in the alkyl chain length or branching on the quinolinium ring can impact solubility and bioavailability.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Case Study 1 : A research team synthesized analogs of this compound and evaluated their anticancer properties using zebrafish models, demonstrating a significant reduction in tumor growth compared to controls.

- Case Study 2 : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIKCIXFYVKSDD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15941-82-9 |

Source

|

| Record name | Quinolinium, 1-ethyl-4-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15941-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: How does DEQTC compare to Thiazole Orange (TO) in terms of nucleic acid staining for reticulocyte analysis?

A: DEQTC demonstrates comparable results to TO in flow cytometric evaluation of reticulocytes []. This suggests that DEQTC interacts with nucleic acids similarly to TO, allowing for effective differentiation of reticulocytes from mature red blood cells. While the exact mechanism is not detailed in the provided abstract, both dyes likely function through a combination of intercalation between nucleic acid base pairs and electrostatic interactions with the negatively charged phosphate backbone.

Q2: What is the main advantage of using DEQTC over TO for nucleic acid staining?

A: The primary advantage of DEQTC lies in its cost-effectiveness []. The abstract highlights that DEQTC is commercially available at a lower cost compared to TO, making it a potentially more accessible option for research and clinical laboratories.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.